2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
Description
This compound is a substituted butanoic acid featuring a tert-butoxycarbonyl (BOC)-protected amino group at the third carbon and two methyl groups at the second carbon (2,2-dimethyl). Its molecular formula is estimated as C₁₀H₁₉NO₅ (molar mass ~233.26 g/mol). Limited toxicological or pharmacological data are available, necessitating cautious handling .
Properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(11(5,6)8(13)14)12-9(15)16-10(2,3)4/h7H,1-6H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJMPLJWQLHATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminoethanol with tert-butyl chloroformate to form 2-(tert-butoxycarbonylamino)ethanol.
Etherification: The intermediate product is then reacted with ethylene glycol to produce 2-[2-(tert-butoxycarbonylamino)ethoxy]ethanol.
Acetylation: Finally, the product undergoes acetylation with acetic anhydride to yield this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid exerts its effects involves its interaction with specific molecular targets. The tert-butyl group and carboxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The BOC group in the target compound and its pentanoic analog enhances steric protection but reduces polarity.
- β-hydroxy-β-aryl propanoic acids prioritize anti-inflammatory activity via COX-2 interaction, unlike the target compound’s undefined pharmacological role .
- Structural isomerism (e.g., BOC-amino position) may alter solubility or metabolic stability .
Physicochemical Properties
Research Findings :
- β-Hydroxy-β-aryl propanoic acids exhibit anti-inflammatory activity comparable to ibuprofen, with α-methyl groups enhancing COX-2 selectivity and gastric safety .
- The pentanoic acid analog lacks classified hazards but requires PPE (e.g., dust masks, gloves) due to unstudied toxicology .
Biological Activity
2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also known by its IUPAC name (1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid, is a complex organic compound characterized by its unique cyclobutane ring structure and various functional groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | (1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
| InChI Key | AOJXKOSBUVHAIA-JGVFFNPUSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biochemical responses. Research indicates that it may possess anti-inflammatory and analgesic properties, although detailed studies are still required to elucidate these effects fully.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that the administration of this compound significantly reduced markers of inflammation in tissues subjected to inflammatory stimuli. The reduction in pro-inflammatory cytokines was notable, suggesting a potential role in managing inflammatory diseases.
- Analgesic Properties : In a controlled trial involving pain models in rodents, the compound showed a significant decrease in pain response compared to control groups. This suggests that it may serve as an effective analgesic agent.
- Enzyme Interaction Studies : Further investigations have revealed that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
Toxicological Profile
Toxicological assessments indicate that the compound exhibits low toxicity levels at therapeutic doses. Long-term studies are necessary to evaluate any chronic effects or potential toxic metabolites.
Applications in Research
The compound is being explored for various applications:
- Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals.
- Biochemical Research : Investigating its role in metabolic pathways and enzyme interactions.
Future Directions
Ongoing research aims to further explore the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:
- Detailed mechanistic studies to understand its interactions at the molecular level.
- Clinical trials to assess efficacy and safety in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
